N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Overview
Description
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a synthetic organic compound featuring multiple aromatic rings and functional groups. This compound is a result of advanced organic synthesis techniques aimed at creating molecules with specific functional properties, typically for research purposes in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl group have been found to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis.
Mode of Action
Compounds with similar structures have been shown to inhibit the vegf-induced huvec cell migration , indicating potential anti-angiogenic activity.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of VEGFR1 inhibition, the compound could potentially disrupt the VEGF signaling pathway, leading to reduced angiogenesis . This could have downstream effects on tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound does indeed inhibit VEGFR1, it could potentially lead to reduced angiogenesis, affecting the growth and spread of tumors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide involves multiple steps:
Formation of the benzo[d][1,3]dioxole derivative: : Starting from commercially available materials, this step involves the creation of the benzo[d][1,3]dioxole core via standard aromatic substitution reactions.
Attachment of the amino group: : Introduction of the amine functional group is achieved through nucleophilic substitution or reductive amination.
Coupling with pyridazine: : The intermediate product is then coupled with a pyridazine derivative using a cross-coupling reaction, often facilitated by a palladium catalyst under inert atmosphere.
Final amide formation: : The last step involves the formation of the isobutyramide group through amide bond formation, typically via coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, the synthesis involves:
Optimization of reaction conditions such as temperature, pressure, and solvent selection to ensure high yield and purity.
Use of continuous flow chemistry techniques to maintain consistent reaction conditions.
Implementation of purification methods like crystallization or chromatography to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or amine groups, leading to sulfoxide or nitroso derivatives.
Reduction: : Reduction can occur at various sites, including the amide or aromatic rings, resulting in amine or reduced aromatic systems.
Substitution: : The aromatic rings and attached functional groups allow for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions often involve strong bases (e.g., NaH) or acids (e.g., HCl), and sometimes catalysts like Pd/C in hydrogenation reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, major products include oxidized sulfoxides, reduced amines, or various substituted aromatic derivatives.
Scientific Research Applications
This compound is notable in multiple fields due to its structure and reactivity:
Chemistry: : Used as a building block for synthesizing other complex molecules, or as a catalyst/ligand in various reactions.
Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a molecular probe or drug candidate.
Medicine: : Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : May find applications in materials science, such as in the development of new polymers or chemical sensors.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds with similar backbones:
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide: stands out due to the specific positioning of functional groups, which grants it unique reactivity and binding properties.
List of Similar Compounds
N-(6-(2-oxoethyl)thio)pyridazin-3-yl)amino isobutyramide
N-(6-((2-oxoethyl)thio)pyridazin-3-yl)amino benzo[d][1,3]dioxol
N-(6-((benzo[d][1,3]dioxol-5-yl)amino)pyridazin-3-yl)thio isobutyramide
These compounds share structural similarities but may differ in their specific functional properties and applications.
That should give you a comprehensive overview
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10(2)17(23)19-14-5-6-16(21-20-14)26-8-15(22)18-11-3-4-12-13(7-11)25-9-24-12/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQZDNEDFOPQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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